2-(2-methoxyphenyl)-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide
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Overview
Description
2-(2-METHOXYPHENYL)-N~1~-{4-[5-(2-THIENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE is a complex organic compound that features a methoxyphenyl group, a thiophene ring, and an oxadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-(2-METHOXYPHENYL)-N~1~-{4-[5-(2-THIENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE involves multiple steps, typically starting with the preparation of the methoxyphenyl and thiophene intermediates. The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-METHOXYPHENYL)-N~1~-{4-[5-(2-THIENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENYL)-N~1~-{4-[5-(2-THIENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
Similar compounds include other oxadiazole and thiophene derivatives, such as:
2-(2-METHOXYPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE: Known for its antiglycation potential.
N-(4-ACETYL-4,5-DIHYDRO-5-METHYL-5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE: Exhibits anticancer activity. The uniqueness of 2-(2-METHOXYPHENYL)-N~1~-{4-[5-(2-THIENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE lies in its combined structural features, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C21H17N3O3S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H17N3O3S/c1-26-17-6-3-2-5-15(17)13-19(25)22-16-10-8-14(9-11-16)20-23-21(27-24-20)18-7-4-12-28-18/h2-12H,13H2,1H3,(H,22,25) |
InChI Key |
ABSFELDTTNHOFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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